N-(4-bromophenyl)-3-(piperidin-1-yl)propanamide
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Overview
Description
N-(4-bromophenyl)-3-(piperidin-1-yl)propanamide is an organic compound that features a bromophenyl group attached to a piperidinyl propanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 4-bromobenzoyl chloride with 3-(piperidin-1-yl)propan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-(piperidin-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(piperidin-1-yl)propanamide
- N-(4-fluorophenyl)-3-(piperidin-1-yl)propanamide
- N-(4-methylphenyl)-3-(piperidin-1-yl)propanamide
Uniqueness
N-(4-bromophenyl)-3-(piperidin-1-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s affinity for certain targets compared to its chloro, fluoro, or methyl analogs.
Properties
Molecular Formula |
C14H19BrN2O |
---|---|
Molecular Weight |
311.22 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C14H19BrN2O/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18) |
InChI Key |
QEAJTIGPXHWSEY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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